Artemether-d3

Descripción

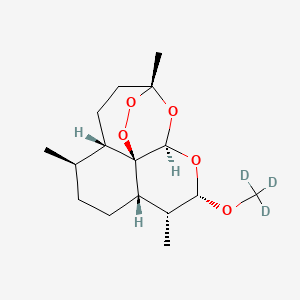

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-SAMIBWLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Research Applications of Artemether-d3

Artemether is a potent antimalarial agent, a semi-synthetic derivative of artemisinin, used in combination therapies for the treatment of uncomplicated malaria caused by Plasmodium falciparum. In the realm of drug development and clinical research, the precise quantification of a drug and its metabolites in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This guide provides a detailed overview of this compound, a deuterated isotopologue of Artemether, and its critical role in modern bioanalytical research.

The Core Function of this compound: A Stable Isotope-Labeled Internal Standard

The primary and most vital application of this compound in research is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Artemether in biological samples, most commonly plasma. In analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), an internal standard is essential for achieving accurate and precise measurements.

A SIL-IS is considered the "gold standard" for bioanalysis. This compound is chemically identical to Artemether, except that three hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle modification provides an increase in mass, allowing it to be distinguished from the unlabeled Artemether by a mass spectrometer. However, it exhibits nearly identical physicochemical properties. This ensures that during sample preparation (extraction, concentration) and analysis (chromatography, ionization), any variability or loss affecting the target analyte (Artemether) will also affect the internal standard (this compound) to the same extent. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, correcting for potential errors and ensuring high data integrity.

Experimental Protocols: Quantification of Artemether in Human Plasma

The following section details a representative experimental methodology for the simultaneous determination of Artemether and its active metabolite, Dihydroartemisinin (DHA), in human plasma using this compound and DHA-d3 as internal standards. This protocol is a synthesis of methods described in peer-reviewed literature.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a common technique used to isolate and concentrate analytes from a complex matrix like plasma.

-

Initial Step : A 50 µL aliquot of human plasma sample is mixed with a 50 µL internal standard (IS) solution containing known concentrations of this compound and Dihydroartemisinin-d3.

-

Extraction : The mixture is loaded onto an Oasis HLB µElution plate (a type of SPE plate). The plate is then washed sequentially with water and a 5% acetonitrile solution to remove interfering substances.

-

Elution : The retained analytes (Artemether and DHA) and their corresponding internal standards are eluted from the SPE plate using a small volume (e.g., 2 x 25 µL) of an acetonitrile-methyl acetate (9:1) mixture.

-

Final Sample : The combined eluent is collected and a small volume (e.g., 10 µL) is injected directly into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The prepared sample is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry system to separate and detect the compounds of interest.

-

Liquid Chromatography (LC) : The separation is typically achieved on a reverse-phase C18 column. A gradient elution is employed, using a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate) and an organic component (e.g., acetonitrile with 0.1% formic acid). This separates Artemether, DHA, and their internal standards from other matrix components before they enter the mass spectrometer.

-

Mass Spectrometry (MS/MS) : The mass spectrometer is operated in the positive ionisation mode using an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion for each compound is selected and fragmented, and a resulting characteristic product ion is monitored. The transition from the precursor ion to the product ion is unique for each analyte and its SIL-IS.

Data Presentation

Quantitative data from bioanalytical methods are crucial for assessing assay performance and interpreting study results.

Table 1: Mass Spectrometry Parameters for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Artemether | 316.2 | 163.1 | Ammonium adduct [M+NH₄]⁺ is often the precursor ion. |

| This compound (IS) | 320.0 | 267.0 | Parameters can be the same as the analyte, with a mass shift. |

| Dihydroartemisinin (DHA) | 302.2 | 163.1 | The active metabolite of Artemether. |

| Dihydroartemisinin-d3 (IS) | 305.0 | 166.0 | Internal standard for the metabolite. |

| Data synthesized from multiple sources indicating typical mass transitions. Actual values must be optimized for the specific instrument used. |

Table 2: Typical Liquid Chromatography Conditions

| Parameter | Specification |

| LC System | Shimadzu Prominence UFLC or equivalent |

| Column | Acquity HSS C₁₈ (100 × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM ammonium formate (pH 4.0) |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 50% B -> 100% B -> 50% B (over ~9 minutes) |

| Injection Volume | 10 µL |

Table 3: Assay Performance and Validation Data

| Parameter | Typical Value | Description |

| Calibration Range | 0.5 - 200 ng/mL | The concentration range over which the assay is linear and accurate. |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The lowest concentration that can be measured with acceptable precision and accuracy. |

| Recovery | >90% | The efficiency of the extraction process from the biological matrix. |

| Precision (CV%) | <10% | The degree of agreement among a series of measurements. |

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental processes and underlying principles.

Caption: Bioanalytical workflow for Artemether quantification.

Artemether-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Artemether-d3, a deuterated analog of the antimalarial drug Artemether. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Artemether. This document covers the fundamental physicochemical properties of this compound, detailed experimental protocols for its use as an internal standard in quantitative analysis, and an exploration of the parent compound's mechanism of action.

Core Physicochemical Data

This compound serves as an essential internal standard for the accurate quantification of Artemether in biological matrices.[1] Its isotopic labeling ensures similar chemical behavior to the parent drug while allowing for distinct detection by mass spectrometry. The key quantitative data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 93787-85-0 | [1] |

| Molecular Formula | C₁₆H₂₃D₃O₅ | [1] |

| Molecular Weight | 301.4 g/mol | [1] |

Quantification of Artemether in Biological Matrices: Experimental Protocol

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Artemether and its active metabolite, dihydroartemisinin (DHA), in human plasma, using this compound as an internal standard.

Sample Preparation (Solid-Phase Extraction)

A robust and reliable sample preparation is crucial for accurate quantification.

-

To 50 µL of human plasma, add 50 µL of an internal standard (IS) solution containing this compound and Dihydroartemisinin-d3 (concentration may vary, e.g., 5 ng/mL) in 5% acetonitrile with 1% formic acid.[2]

-

Load the mixture onto a solid-phase extraction (SPE) plate (e.g., Oasis HLB µElution plate).[2]

-

Apply a mild vacuum to slowly drain the liquid.[2]

-

Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile.[2]

-

Elute the analytes with two 25 µL aliquots of acetonitrile-methyl acetate (9:1 v/v).[2]

-

Inject a 10 µL aliquot of the combined eluent into the LC-MS/MS system.[2]

Liquid Chromatography Conditions

Chromatographic separation is essential to distinguish the analytes from matrix components.

-

Column: A C18 reversed-phase column (e.g., Zorbax C18, 150 x 4.6 mm, 5 µm) is commonly used.[3]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.5) is employed. A typical composition is a 70:30 (v/v) ratio of acetonitrile to water.[3][4]

-

Flow Rate: A flow rate of 1 mL/min is a standard starting point.[3]

-

Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[3]

Mass Spectrometry Conditions

Tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification.

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[4]

-

MRM Transitions:

-

Artemether: m/z 316.3 → 163.1

-

Dihydroartemisinin (DHA): m/z 302.3 → 163.1

-

This compound (Internal Standard): m/z 320.0 → 267.0[2]

-

Mechanism of Action of Artemether

Artemether, a derivative of artemisinin, is a potent antimalarial agent effective against drug-resistant strains of Plasmodium falciparum.[5][6][7] Its primary mechanism of action is multifaceted and involves the generation of cytotoxic reactive oxygen species (ROS) within the parasite.

The process is initiated when Artemether enters red blood cells infected with the malaria parasite. Inside the parasite's food vacuole, the digestion of hemoglobin releases heme. The iron (Fe²⁺) in heme is thought to cleave the endoperoxide bridge of the Artemether molecule. This cleavage generates highly reactive carbon-centered radicals and other ROS. These reactive species then cause widespread damage to parasite macromolecules, including proteins and lipids, leading to parasite death.

Furthermore, Artemether has been shown to interfere with the parasite's mitochondrial function and inhibit the parasite-specific calcium ATPase PfATP6, disrupting crucial cellular processes and contributing to its antimalarial efficacy.[8][9]

Caption: Mechanism of action of Artemether against Plasmodium falciparum.

This technical guide provides a foundational understanding of this compound and its application in research. For further details, readers are encouraged to consult the cited references.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. cellbiopharm.com [cellbiopharm.com]

- 5. Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Artemether–lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria | Semantic Scholar [semanticscholar.org]

- 7. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Artemether? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

A Technical Guide to the Synthesis and Isotopic Labeling of Artemether-d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and isotopic labeling of Artemether-d3, a crucial internal standard for the quantification of the antimalarial drug artemether. This document outlines the synthetic pathway, provides detailed experimental protocols, presents key quantitative data, and includes visualizations to elucidate the process for researchers in drug development and related scientific fields.

Introduction

Artemether, a methyl ether derivative of dihydroartemisinin, is a vital component of artemisinin-based combination therapies (ACTs) for the treatment of malaria. To facilitate pharmacokinetic and metabolic studies, as well as bioanalytical assays, a stable isotope-labeled internal standard is indispensable. This compound, where the three hydrogen atoms of the methoxy group are replaced with deuterium, is widely used for this purpose in mass spectrometry-based quantification methods.[1][2] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard.

Synthesis of this compound

The synthesis of this compound is a two-step process that starts from artemisinin, a sesquiterpene lactone extracted from the plant Artemisia annua. The general strategy involves the reduction of the lactone group of artemisinin to a lactol (dihydroartemisinin), followed by methylation using a deuterated reagent.

Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)

The initial step is the reduction of artemisinin to dihydroartemisinin (DHA). This is typically achieved using a reducing agent such as sodium borohydride. The reaction is generally performed in an alcoholic solvent like methanol or ethanol at reduced temperatures.

Step 2: Methylation of Dihydroartemisinin with Deuterated Methanol

The second step is the acid-catalyzed methylation of the resulting dihydroartemisinin. To introduce the deuterium label, deuterated methanol (CD3OD) is used as the methylating agent. The reaction is carried out in the presence of an acid catalyst, such as boron trifluoride etherate or chlorotrimethylsilane. This reaction yields a mixture of α- and β-artemether-d3, with the β-isomer being the desired product.

The synthetic workflow can be visualized as follows:

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of artemether and have been modified for the preparation of the deuterated analog.

Materials and Reagents

-

Artemisinin

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Deuterated methanol (CD3OD, 99.5 atom % D)

-

Boron trifluoride etherate (BF3·O(C2H5)2)

-

Dichloromethane (anhydrous)

-

Ethyl acetate

-

n-Hexane

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol 1: Synthesis of Dihydroartemisinin (DHA)

-

Dissolve artemisinin in anhydrous methanol in a round-bottom flask.

-

Cool the solution to between 0 °C and -5 °C using an ice-salt bath.

-

Slowly add sodium borohydride to the cooled solution over a period of 30 minutes with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by adding a 30% acetic acid solution in methanol until the pH is between 5 and 6.

-

Remove the solvent under reduced pressure.

-

Extract the resulting residue with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dihydroartemisinin.

Protocol 2: Synthesis of this compound from Dihydroartemisinin

-

Dissolve the crude dihydroartemisinin in anhydrous dichloromethane.

-

Add deuterated methanol (CD3OD) to the solution.

-

Cool the mixture in an ice bath and slowly add boron trifluoride etherate.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent. The fractions containing the desired β-isomer of this compound are collected and the solvent is evaporated to yield the pure product.

The chemical transformation is depicted in the following diagram:

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Compound Property | Value | Reference |

| Chemical Formula | C₁₆H₂₃D₃O₅ | [1] |

| Molecular Weight | 301.4 g/mol | [1] |

| CAS Number | 93787-85-0 | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Appearance | Solid | [1] |

| Solubility | Chloroform, Methanol | [1] |

| Analytical Data | Description |

| Mass Spectrometry | Used for confirming the mass shift due to deuterium labeling and for quantification in biological matrices. |

| NMR Spectroscopy | ¹H NMR is used to confirm the absence of the methoxy proton signal and ¹³C NMR to verify the overall carbon skeleton. |

Conclusion

The synthesis of this compound is a straightforward two-step process from the readily available starting material, artemisinin. The isotopic labeling is efficiently achieved in the second step by employing deuterated methanol. This isotopically labeled analog serves as a reliable internal standard, which is essential for the accurate quantification of artemether in clinical and research settings, thereby supporting the development and proper use of this critical antimalarial agent. Researchers and professionals in drug development can utilize the information provided in this guide to synthesize and characterize this compound for their analytical needs.

References

The Role of Artemether-d3 as an Internal Standard in Bioanalytical Methods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism and application of Artemether-d3 as an internal standard in the bioanalysis of the antimalarial drug, artemether. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification of analytes in complex biological matrices. This document outlines the core principles of its function, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a summary of validation data. Furthermore, visual representations of experimental workflows and the metabolic pathway of artemether are provided to enhance understanding.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of an internal standard (IS) is paramount to ensure the reliability and reproducibility of the results.[1][2] An ideal IS should behave chemically and physically as closely as possible to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[1] This allows for the correction of variability that can be introduced at any of these steps, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume inconsistencies.[1]

This compound, a deuterated analog of artemether, serves as an excellent internal standard for the quantification of artemether. By replacing three hydrogen atoms with deuterium atoms, this compound has a higher mass-to-charge ratio (m/z) than the unlabeled artemether. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they co-elute chromatographically and experience similar ionization efficiencies. This principle, known as isotope dilution mass spectrometry, is the gold standard for quantitative analysis in complex matrices.

Mechanism of Action of this compound as an Internal Standard

The fundamental mechanism of action of this compound as an internal standard lies in its ability to mimic the behavior of the analyte, artemether, during the analytical process. A known concentration of this compound is spiked into the biological sample (e.g., plasma, blood) at the beginning of the sample preparation procedure. Consequently, any loss of the analyte during extraction, or any variation in instrument response, will be mirrored by a proportional loss or variation in the internal standard.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown sample by interpolation from a calibration curve. The calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. Because the ratio is used for quantification, the method is robust against variations that affect both the analyte and the internal standard equally.

Experimental Protocol: Quantification of Artemether in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the determination of artemether in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[3][4][5]

Materials and Reagents

-

Artemether reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges or 96-well plates

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve artemether and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the artemether stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Solid-Phase Extraction)

-

Sample Spiking: To 100 µL of plasma sample, add 25 µL of the this compound working solution. For calibration standards, use blank plasma and spike with the artemether working standards.

-

Protein Precipitation (Optional but recommended): Add 200 µL of acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins.

-

SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step (or the plasma sample directly if not precipitating) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a high-organic solvent mixture (e.g., 90:10 acetonitrile:methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water with 10 mM ammonium formate and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for artemether and this compound. For example:

-

Artemether: m/z 316.3 → 163.1

-

This compound: m/z 319.3 → 163.1

-

Data Presentation: Method Validation Summary

The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for artemether using this compound as an internal standard. The data presented is a representative compilation from various studies.[1][5][6][7]

Table 1: Linearity and Range

| Parameter | Artemether |

| Calibration Range | 1 - 500 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 400 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 95 | 90 - 110 |

| High | 400 | 85 - 95 | 90 - 110 |

Mandatory Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for artemether quantification.

Logical Relationship of Internal Standard Correction

Caption: Principle of internal standard correction.

Artemether Metabolism Pathway

Caption: Major metabolic pathway of artemether.

Conclusion

This compound is an indispensable tool in the bioanalysis of artemether, enabling accurate and precise quantification in complex biological matrices. Its mechanism of action as an internal standard is based on the principle of isotope dilution, which effectively corrects for variations in sample preparation and instrument response. The detailed experimental protocol and validation data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development. The use of robust and well-validated bioanalytical methods, incorporating stable isotope-labeled internal standards like this compound, is crucial for obtaining high-quality data in pharmacokinetic and other clinical studies.

References

- 1. abcresearchalert.com [abcresearchalert.com]

- 2. Pharmacokinetics of intramuscular artemether in patients with severe falciparum malaria with or without acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry for the simultaneous quantitation of artemether and lumefantrine in human plasma: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Artemether-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, quality assessment, and application of Artemether-d3, a critical internal standard for the quantification of the antimalarial drug artemether. This document outlines key technical specifications from various suppliers, detailed experimental protocols for its use in bioanalytical assays, and visual representations of relevant biological pathways.

Commercial Suppliers and Technical Specifications

This compound is available from several reputable suppliers of isotopically labeled compounds. While specific details may vary by lot, the following tables summarize typical product specifications to aid in the selection of a suitable supplier for your research needs. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate information.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Cayman Chemical | 93787-85-0[1][2] | C₁₆H₂₃D₃O₅[1][2] | 301.4[1] | ≥99% deuterated forms (d₁-d₃)[1] |

| Clearsynth | 93787-85-0[3] | C₁₆H₂₃D₃O₅[3] | 301.39[3] | Not less than 90% by HPLC |

| Toronto Research Chemicals (LGC Standards) | 93787-85-0[4] | C₁₆H₂₃D₃O₅ | 301.39 | Information available upon request |

| Acanthus Research | 93787-85-0[5] | C₁₆H₂₃D₃O₅[5] | - | Information available upon request |

| ChemicalBook | 93787-85-0[6] | - | - | Varies by supplier |

Table 2: Key Quality Attributes of this compound

| Attribute | Typical Specification | Analytical Method | Importance in Research |

| Chemical Purity | ≥95% (often >98%) | HPLC, LC-MS | Ensures that the analytical signal is not compromised by impurities. |

| Isotopic Enrichment | ≥98% atom % D | Mass Spectrometry (MS)[7] | High isotopic enrichment minimizes signal overlap with the unlabeled analyte, ensuring accurate quantification. |

| Isotopic Distribution | Predominantly d₃ | Mass Spectrometry (MS)[7] | Confirms the presence of the desired deuterated species. |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS | Verifies the correct molecular structure. |

| Stability | Stable under recommended storage conditions | HPLC, LC-MS | Ensures the integrity of the internal standard over time. Recommended storage is typically at -20°C.[8] |

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the sensitive and accurate quantification of artemether and its active metabolite, dihydroartemisinin (DHA), in biological matrices.[9][10]

Detailed Protocol: Quantification of Artemether and Dihydroartemisinin in Human Plasma using LC-MS/MS

This protocol is a composite of validated methods described in the scientific literature.[9][10][11][12]

1. Materials and Reagents:

-

Artemether and Dihydroartemisinin reference standards

-

This compound and Dihydroartemisinin-d3 (as internal standards)

-

Human plasma (K₃EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates (e.g., Oasis HLB)

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of artemether, DHA, this compound, and DHA-d3 in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).

-

Prepare a combined internal standard (IS) working solution containing this compound and DHA-d3 at an appropriate concentration (e.g., 5 ng/mL) in 5% acetonitrile with 1% formic acid. For plasma samples from malaria patients, the addition of 1% hydrogen peroxide to the IS solution can prevent degradation of the analytes.[10]

3. Sample Preparation (Solid Phase Extraction):

-

To 50 µL of plasma sample, add 50 µL of the IS working solution.

-

Vortex mix the samples.

-

Load the mixture onto a pre-conditioned SPE plate.

-

Wash the wells with 200 µL of water, followed by 200 µL of 5% acetonitrile.

-

Elute the analytes with two aliquots of 25 µL of acetonitrile-methyl acetate (9:1).

-

Inject a portion of the combined eluent (e.g., 10 µL) into the LC-MS/MS system.[10]

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Acquity HSS C₁₈, 100 x 2.1 mm, 1.8 µm).[10]

-

Mobile Phase A: 10 mM ammonium formate in water, pH 4.0.[10]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Gradient Elution: A typical gradient would start at 50% B, hold for a short period, then increase to 100% B to elute the analytes, followed by re-equilibration.[10]

-

-

Tandem Mass Spectrometry:

5. Data Analysis:

-

Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the mechanism of action and metabolic fate of artemether, providing a conceptual framework for its pharmacological activity.

Caption: Mechanism of action of artemether in the malaria parasite.

Caption: Primary metabolic pathway of artemether in the liver.

Experimental Workflow

The following diagram outlines the typical workflow for the quantification of artemether in a biological sample using this compound as an internal standard.

Caption: Workflow for Artemether quantification using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | CAS 93787-85-0 | LGC Standards [lgcstandards.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 7. almacgroup.com [almacgroup.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Purity and Certification of Artemether-d3 Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of purity and certification for Artemether-d3 reference standards. As a deuterated analog of the potent antimalarial drug Artemether, this compound plays a crucial role as an internal standard in pharmacokinetic and metabolic studies, enabling accurate quantification of Artemether in biological matrices. Ensuring the high purity and rigorous certification of these standards is paramount for the reliability and reproducibility of research and drug development data.

The Role of this compound in Pharmaceutical Analysis

Artemether is a semi-synthetic derivative of artemisinin, a natural product extracted from the plant Artemisia annua. It is a highly effective antimalarial agent, particularly against drug-resistant strains of Plasmodium falciparum. This compound, in which three hydrogen atoms in the methoxy group have been replaced by deuterium, is an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to Artemether, ensuring similar extraction, chromatographic retention, and ionization behavior. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling precise and accurate quantification.

Certification of this compound Reference Standards

The certification of a chemical reference standard is a rigorous process that establishes its identity, purity, and other critical properties with a high degree of confidence. This process is essential for ensuring the traceability and comparability of analytical results. The certification of this compound standards typically involves a multi-faceted approach, incorporating a variety of analytical techniques to provide a comprehensive characterization of the material.

The Certification Workflow

The general workflow for the certification of an this compound reference standard involves several key stages, from synthesis to the final issuance of a Certificate of Analysis.

Caption: A logical workflow for the certification of this compound reference standards.

Quantitative Data for a Certified this compound Standard

The Certificate of Analysis (CoA) for a certified reference material provides a summary of the analytical data that supports the certified value. The following tables present representative data that would be found on a CoA for a high-purity this compound standard.

Table 1: Identity Confirmation

| Analytical Technique | Result |

| ¹H-NMR Spectroscopy | Conforms to the structure of this compound |

| Mass Spectrometry (MS) | Molecular ion consistent with the deuterated formula (C₁₆H₂₃D₃O₅) |

| Infrared (IR) Spectroscopy | Spectrum is consistent with the reference spectrum of Artemether |

Table 2: Purity and Impurity Profile

| Test | Method | Result |

| Purity | ||

| Chromatographic Purity | HPLC-UV (216 nm) | 99.8% |

| Isotopic Purity | LC-MS | 99.5% (d₃) |

| Deuterated Forms | LC-MS | d₀: <0.1%, d₁: 0.2%, d₂: 0.3% |

| Impurities | ||

| Dihydroartemisinin | HPLC-UV | <0.05% |

| Artemether EP Impurity A | HPLC-UV | <0.05% |

| Artemether EP Impurity C | HPLC-UV | <0.10% |

| Any other individual impurity | HPLC-UV | <0.05% |

| Total Impurities | HPLC-UV | 0.2% |

| Residual Solvents | ||

| Methanol | GC-HS | <100 ppm |

| Acetonitrile | GC-HS | <50 ppm |

| Other | ||

| Water Content | Karl Fischer Titration | 0.15% |

Table 3: Certified Value and Uncertainty

| Parameter | Method | Certified Value | Uncertainty |

| Purity (as is) | Quantitative NMR (qNMR) | 99.6% | ± 0.3% |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reliable certification of reference standards. The following sections outline the methodologies for key experiments performed during the certification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 216 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Data Analysis: The peak area of this compound is compared to the total peak area of all components in the chromatogram to determine the chromatographic purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main peak. The method is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[1][2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

-

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

-

Chromatographic Conditions: Similar to the HPLC method for purity determination.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan to detect all isotopic species.

-

Mass Range: m/z 100-500.

-

-

Data Analysis: The relative abundances of the different deuterated forms (d₀, d₁, d₂, d₃) of the molecular ion of Artemether are determined from the mass spectrum. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all deuterated forms.

Quantitative NMR (qNMR) for Certified Value Assignment

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).

-

Solvent: A deuterated solvent in which both the this compound and the internal standard are soluble and stable (e.g., Chloroform-d).

-

Experimental Parameters:

-

Pulse Sequence: A quantitative ¹H-NMR experiment with a sufficient relaxation delay.

-

Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Mechanism of Action of Artemether

Understanding the mechanism of action of Artemether provides context for its use and the importance of accurate quantification in biological studies. Artemether exerts its antimalarial effect through a complex signaling pathway initiated by its interaction with heme within the parasite's food vacuole.

Caption: The proposed mechanism of action of Artemether against Plasmodium falciparum.[4]

Conclusion

The purity and certification of this compound reference standards are fundamental to the integrity of research and development activities in the pharmaceutical industry. A comprehensive analytical approach, employing a range of orthogonal techniques and adhering to stringent validation guidelines, is necessary to ensure the quality and reliability of these critical reagents. This guide has provided an in-depth overview of the key considerations, from the certification workflow and data interpretation to detailed experimental methodologies, to aid researchers, scientists, and drug development professionals in the effective use and understanding of this compound standards.

References

The Isotopic Distinction: A Technical Guide to Artemether and Artemether-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional distinctions between Artemether and its deuterated isotopologue, Artemether-d3. The focus is on the core structural differences, their implications for physicochemical properties, metabolism, and the practical application of this compound in analytical research.

Core Structural and Physicochemical Differences

The fundamental structural difference between Artemether and this compound lies in the isotopic substitution within the methoxy group at the C-10 position. In this compound, the three hydrogen atoms (protium) of the methyl ether group are replaced with three deuterium atoms.[1][2] Deuterium is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, in contrast to protium's single proton.

This seemingly minor alteration results in a quantifiable change in molecular weight but has minimal impact on the compound's overall chemical structure and reactivity in non-enzymatic contexts. Artemether is a methyl ether derivative of dihydroartemisinin (DHA), which itself is derived from artemisinin, a sesquiterpene lactone.[3][4]

The primary utility of this compound is as an internal standard for the precise quantification of Artemether in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.[1] Its chemical behavior is nearly identical to the non-deuterated parent drug, allowing it to co-elute during chromatography, but its increased mass allows it to be distinguished by the mass spectrometer.

Table 1: Comparison of Physicochemical Properties

| Property | Artemether | This compound |

| IUPAC Name | (+)-(3α,5aβ,6β,8aβ,9α,12β,12aR)-decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepine[3] | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-10-(methoxy-d3)-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin[1] |

| Synonyms | Dihydroartemisinin methyl ether[5] | (+)-Artemether-d3; Dihydroqinghaosu methyl ether-d3[1][6] |

| Molecular Formula | C₁₆H₂₆O₅[3] | C₁₆H₂₃D₃O₅[1] |

| Molecular Weight | 298.379 g/mol [3] | 301.4 g/mol [1] |

| Appearance | White to slightly yellow, crystalline powder[7] | Solid[1][6] |

| Melting Point | 86 - 90 °C[3][7] | Not specified |

| Solubility | Freely soluble in acetone; soluble in methanol and ethanol; practically insoluble in water[7] | Soluble in Chloroform and Methanol[1] |

Metabolic Pathway and the Kinetic Isotope Effect

Artemether is extensively metabolized in the liver to its primary active metabolite, dihydroartemisinin (DHA), which is responsible for most of its antimalarial activity.[4][8][9][10] This metabolic conversion, specifically O-demethylation, is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 and CYP3A5 being the major contributors.[8][10] Other isoforms like CYP2B6, CYP2C9, and CYP2C19 play a lesser role.[10][11]

The substitution of hydrogen with deuterium in this compound introduces a significant factor in its metabolism: the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of enzymatic cleavage.

This effect can alter the pharmacokinetic profile of the deuterated compound compared to its non-deuterated counterpart. A slower rate of metabolism for this compound could theoretically result in:

-

Increased plasma concentrations (Cmax).

-

Greater total drug exposure (Area Under the Curve, AUC).

-

A longer elimination half-life.

-

Reduced clearance.

This potential alteration in metabolism is a key reason why deuteration is explored in drug development to create "heavy drugs" with potentially improved pharmacokinetic profiles.[6]

Experimental Protocols

This compound's primary role is as an internal standard in bioanalytical assays. Below is a representative protocol for the quantification of Artemether in plasma using High-Performance Liquid Chromatography (HPLC), a method widely cited for its accuracy and reliability.[5][12]

Protocol: Quantification of Artemether in Plasma using RP-HPLC

1. Objective: To determine the concentration of Artemether in human plasma samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This compound would be used as the internal standard in an analogous LC-MS/MS protocol for enhanced sensitivity and selectivity.[13]

2. Materials and Reagents:

-

Artemether reference standard

-

This compound (for LC-MS/MS)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

-

Human plasma (blank)

-

0.45 µm Nylon filter

3. Chromatographic Conditions (based on published methods):

-

Column: C18 column (e.g., 150 x 4.6 mm; 5 µm)[5]

-

Mobile Phase: Acetonitrile and water/buffer mixture (e.g., 70:30 v/v)[5]

-

Injection Volume: 20 µL[5]

-

Column Temperature: 30 °C[5]

-

Elution Mode: Isocratic[12]

4. Sample Preparation:

-

Spiking: Prepare calibration standards by spiking known concentrations of Artemether (e.g., 60-160 µg/mL) into blank plasma.[12] Quality control (QC) samples are prepared similarly at low, medium, and high concentrations.

-

Internal Standard Addition: Add a fixed concentration of this compound solution to all samples (calibrators, QCs, and unknowns) to account for variability during extraction and analysis.

-

Protein Precipitation/Extraction: Add a protein precipitation agent like acetonitrile to the plasma samples. Vortex mix vigorously to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[12]

5. Method Validation (per ICH Guidelines):

-

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is confirmed by analyzing blank plasma to ensure no interfering peaks at the retention time of Artemether.[12]

-

Linearity: A calibration curve is generated by plotting the peak area ratio (Artemether/Artemether-d3) against the nominal concentration. The linearity is assessed over a specified range (e.g., 60-160 µg/mL), and the correlation coefficient (r²) should be close to 1.0 (e.g., >0.999).[12]

-

Precision: Assessed by analyzing replicate QC samples on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be less than 2.0%.[5]

-

Accuracy: Determined by the recovery of known amounts of Artemether added to blank plasma. The recovery should be within an acceptable range (e.g., 98-102%).[5]

-

Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C16H26O5 | CID 71313489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Artemether - Wikipedia [en.wikipedia.org]

- 4. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ClinPGx [clinpgx.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Artemether/Lemefantrine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. researchgate.net [researchgate.net]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. researchgate.net [researchgate.net]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This technical guide delves into the core of robust analytical methodology: the use of deuterated internal standards. From fundamental principles to practical application and potential pitfalls, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope dilution analysis. Deuterated internal standards are considered the gold standard in mass spectrometry-based quantification, offering a way to control for variability throughout the analytical process.[1][2][3]

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical workflow.[4] This labeled compound, most commonly a deuterated analog, serves as an internal standard (IS).[1][2] The fundamental premise of IDMS is that the deuterated internal standard will behave almost identically to the unlabeled analyte throughout sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] By measuring the ratio of the signal from the analyte to the signal from the internal standard, it is possible to accurately quantify the analyte concentration, as this ratio will remain constant even if there are variations in sample recovery, matrix effects, or instrument response.[3][5]

Synthesis of Deuterated Internal Standards

The generation of high-quality deuterated internal standards is a critical first step. There are two primary approaches to incorporating deuterium into a molecule of interest:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterated solvent, often catalyzed by acid, base, or metal catalysts.[6] For instance, H/D exchange can be used to introduce deuterium at the alpha position to a carbonyl group through keto-enol tautomerism in the presence of a deuterated solvent like D₂O.[6]

-

Chemical Synthesis with Labeled Building Blocks: This approach offers more control over the position and number of deuterium labels. It involves designing a synthetic route that incorporates commercially available deuterated starting materials or reagents.[6] For example, the synthesis of deuterated vitamin D metabolites has been achieved using A-ring synthons containing three deuterium atoms.[4][7]

The ideal deuterated internal standard should possess several key characteristics:

-

Sufficient Mass Shift: The mass difference between the analyte and the internal standard should be large enough to prevent spectral overlap from the natural isotopic abundance of the analyte.[1]

-

Isotopic Stability: The deuterium labels must be placed in positions that are not susceptible to back-exchange with protons from the solvent or matrix during sample preparation and analysis.[6][8] Placing labels on heteroatoms like oxygen or nitrogen should be avoided.[6]

-

High Isotopic Purity: The internal standard should be free of any unlabeled analyte to ensure accurate quantification, especially at the lower limit of quantification.[6]

Experimental Protocols: Case Studies

The successful application of deuterated internal standards hinges on well-defined and validated experimental protocols. Below are examples of methodologies for different classes of analytes.

Quantification of Immunosuppressants in Whole Blood

A common application of IDMS is the therapeutic drug monitoring of immunosuppressants. A study by Armin et al. describes a method for the simultaneous quantification of five immunosuppressive drugs: Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic acid.[9]

Sample Preparation:

-

Whole blood or plasma samples are subjected to protein precipitation using a mixture of zinc sulfate and an organic solvent.[9]

-

The addition of water before precipitation can prevent sample clotting and improve extraction efficiency.[9]

-

The supernatant is then analyzed by LC-MS/MS.

LC-MS/MS Parameters:

-

Analytical Column: The specific column was not detailed in the abstract, but the authors noted that rinsing with methanol for one minute extended the analytical column lifetime to at least three months or 4500 analyses.[9]

-

Mass Spectrometry: A highly sensitive mass spectrometer is beneficial, especially when sample dilution is increased.[9]

Analysis of 5-Hydroxyindoleacetic Acid (5-HIAA) in Urine

This example illustrates a straightforward "dilute-and-shoot" method for a small molecule metabolite.

Sample Preparation:

-

Urine samples are diluted prior to injection into the LC-MS/MS system.

LC-MS/MS Parameters:

Measurement of Catecholamines in Human Plasma

This protocol involves a solid-phase extraction (SPE) step for sample cleanup and concentration.

Sample Preparation:

-

Catecholamines are extracted from human plasma samples using Strata-X 33 μm solid-phase extraction cartridges.[10]

LC-MS/MS Parameters:

-

Column: Shim-pack GIST C18-AQ (150 x 3 mm, 3 µm particle size).[10]

-

Column Temperature: 40°C.[10]

-

Mobile Phase: Isocratic elution with 82% mobile phase A (acetonitrile-H₂O; 90:10, v/v + 0.4% acetic acid) and 18% mobile phase B (deionized H₂O + 0.2% formic acid).[10]

-

Flow Rate: 340 µl/min.[10]

-

Injection Volume: 4 µl.[10]

-

Run Time: 4 minutes.[10]

Quantitative Data and Performance Metrics

The use of deuterated internal standards significantly improves the performance of quantitative LC-MS/MS assays. The following tables summarize typical performance metrics.

Table 1: Performance of a Deuterated Internal Standard for an LC-MS/MS Assay of a Depsipeptide Anticancer Agent [11]

| Parameter | Analogous Internal Standard | Deuterated Internal Standard |

| Mean Bias | 96.8% | 100.3% |

| Standard Deviation (n=284/340) | 8.6% | 7.6% |

| Significance of Variance (Levene's Test) | - | p = 0.02 (Significantly lower) |

| Significance of Bias (from 100%) | p < 0.0005 | p = 0.5 (Not significant) |

Table 2: Performance of an LC-MS/MS Assay for 5-HIAA in Urine [10]

| Parameter | Value |

| Inter- and Intra-assay Imprecision (CV%) | < 12% |

| Deviation from Target Values | < 12% |

| Average Recovery | 93.7% |

| Limit of Detection (LOD) | 2.8 µmol/L |

| Lower Limit of Quantification (LLOQ) | 4.0 µmol/L |

Table 3: Performance of an LC-MS/MS Assay for Catecholamines in Plasma [10]

| Parameter | Value |

| Linearity Range | 0.1 to 20 ng/ml |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/ml |

Potential Pitfalls and Considerations

While deuterated internal standards are incredibly valuable, they are not without potential complications. Awareness of these issues is crucial for robust method development and troubleshooting.

Isotope Effects

The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule.[8] This "isotope effect" can manifest as a slight difference in retention time between the analyte and the deuterated internal standard, particularly in chromatography.[11][12] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[13]

Crosstalk and Isotopic Contribution

"Crosstalk" occurs when the signal from the analyte interferes with the signal of the internal standard, or vice versa.[14] This can happen if the mass difference between the two is insufficient, and the natural isotopic abundance of the analyte contributes to the mass channel of the internal standard.[14] This is more pronounced for larger molecules and those containing elements with significant natural isotopes like chlorine or bromine.[14][15] Another source of crosstalk is the presence of unlabeled analyte as an impurity in the internal standard.[14] This can lead to non-linear calibration curves and biased results.[14] A novel method to mitigate this involves monitoring a less abundant isotope of the internal standard that has minimal contribution from the analyte's isotopic pattern.[15]

In-source Transformation and Back-Exchange

In some cases, deuterated internal standards can undergo unintended reactions in the mass spectrometer's ion source or during sample storage. This can include the loss of deuterium (back-exchange), which can compromise the accuracy of the assay.[8] Careful selection of the labeling position to avoid labile sites is crucial to prevent this.[6][8]

Conclusion and Best Practices

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, enabling high levels of accuracy, precision, and reproducibility.[2] Their ability to compensate for a wide range of analytical variabilities makes them the preferred choice for regulated bioanalysis and other demanding applications.[3][16] To ensure the successful implementation of deuterated internal standards, the following best practices are recommended:

-

Careful Design and Synthesis: Collaborate with experienced chemists to design and synthesize internal standards with sufficient mass shift, high isotopic purity, and labels in stable positions.

-

Thorough Method Validation: Rigorously validate the analytical method, paying close attention to potential isotope effects, crosstalk, and matrix effects.

-

Early Implementation: Introduce the internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[17]

-

Appropriate Concentration: Use an internal standard concentration that is within the linear range of the assay and provides a robust signal.[17]

-

Proper Storage: Store deuterated internal standards under conditions that prevent degradation and back-exchange.[17]

By adhering to these principles, researchers and scientists can harness the full potential of deuterated internal standards to generate high-quality, reliable quantitative data in their mass spectrometry workflows.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. texilajournal.com [texilajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. myadlm.org [myadlm.org]

- 14. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. youtube.com [youtube.com]

The Pharmacological Profile of Artemether and its Metabolites: A Technical Guide

Abstract: Artemether, a semisynthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy, primarily recommended for the treatment of uncomplicated Plasmodium falciparum malaria. Administered orally, typically in fixed-dose combination with lumefantrine, artemether acts as a potent and rapidly acting schizonticide. Its clinical efficacy is largely attributed to its active metabolite, dihydroartemisinin (DHA). The mechanism of action is centered on the iron-mediated cleavage of its endoperoxide bridge within the parasite, generating cytotoxic reactive oxygen species (ROS) that damage parasite macromolecules and disrupt cellular integrity. This guide provides a comprehensive overview of the pharmacological properties of artemether and DHA, including their mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental methodologies used in their evaluation.

Mechanism of Action

Artemether is a prodrug that is rapidly converted in the body to its more potent active metabolite, dihydroartemisinin (DHA).[1][2] The antimalarial activity of both compounds is dependent on the 1,2,4-trioxane endoperoxide bridge within their structure.

The proposed mechanism involves a multi-step process initiated within the parasite-infected erythrocyte:

-

Activation by Heme: The parasite digests host hemoglobin in its acidic food vacuole, releasing large amounts of heme (ferriprotoporphyrin IX).[3] This iron-rich environment is crucial for drug activation.

-

Endoperoxide Bridge Cleavage: Artemether and DHA interact with ferrous iron (Fe²⁺) from the heme, which catalyzes the cleavage of the endoperoxide bridge.[2]

-

Generation of Radicals: This cleavage generates a cascade of highly reactive and cytotoxic oxygen- and carbon-centered free radicals.[3][4]

-

Cellular Damage: These radicals indiscriminately damage a wide range of vital parasite components, including proteins and lipids, leading to oxidative stress and inhibiting nucleic acid and protein synthesis.[3][5] This promiscuous action is thought to contribute to the low probability of resistance development.[2]

An additional proposed mechanism involves the inhibition of the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6).[6][7] Inhibition of this calcium transporter disrupts calcium homeostasis within the parasite, contributing to its death.[4][6]

Pharmacokinetics: ADME Profile

The pharmacokinetic profiles of artemether and its active metabolite, DHA, are characterized by rapid absorption and elimination.

Absorption

Artemether is absorbed rapidly following oral administration, with peak plasma concentrations (Tmax) typically reached in about 2 hours.[6][8] The absorption and bioavailability are significantly enhanced when co-administered with fatty food.[6][8] Food can increase the bioavailability of artemether by more than two-fold.[9]

Distribution

Both artemether and DHA are highly bound to plasma proteins. In vitro, artemether is approximately 95.4% protein-bound, while DHA exhibits binding in the range of 47% to 76%.[3]

Metabolism

Artemether undergoes rapid and extensive first-pass metabolism in the liver, where it is demethylated to form dihydroartemisinin (DHA), which is responsible for most of the antimalarial activity.[3][10] This biotransformation is primarily mediated by the cytochrome P450 (CYP) isoenzyme CYP3A4/5.[6] Other enzymes, including CYP2B6, CYP2C9, and CYP2C19, play a lesser role.[9][10] DHA is subsequently converted to inactive metabolites.[3] Artemether has been noted to exhibit auto-induction of CYP enzymes, which can lead to increased clearance with repeated dosing.[10]

Excretion

Both artemether and DHA are cleared rapidly from the plasma, with elimination half-lives of approximately 1 to 2 hours.[3][6][8] Excretion occurs primarily through the bile.[10] Renal excretion of artemether and DHA is negligible.[11]

Pharmacological Profile of Dihydroartemisinin (DHA)

DHA is the principal bioactive metabolite of all artemisinin derivatives, including artemether and artesunate.[1][2] It is intrinsically more potent as an antimalarial agent than its parent compound, artemether.[9] DHA exhibits a wide range of biological activities beyond its antimalarial effects, including anti-inflammatory, antiviral, and anticancer properties.[12][13] In the context of malaria, its mechanism of action mirrors that of artemether, involving heme-mediated activation and the generation of free radicals that induce oxidative stress in the parasite.[2] Due to its potent but short-lived activity, DHA is also used in combination therapies, such as with piperaquine, to ensure complete parasite clearance and prevent recrudescence.[1][2]

Pharmacodynamics

The combination of artemether and a longer-acting partner drug like lumefantrine leverages their distinct pharmacodynamic and pharmacokinetic profiles. Artemether, via its conversion to DHA, provides a rapid reduction in the parasite biomass, leading to a swift resolution of clinical symptoms.[3][8] The lumefantrine component, which is eliminated much more slowly (half-life of 3-6 days), is responsible for clearing the remaining parasites, thereby preventing recrudescence and achieving a high cure rate.[8] The exposure to artemether and DHA has been shown to directly correlate with the parasite clearance time.[8]

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters for artemether and DHA can vary based on the patient population (e.g., healthy vs. malaria-infected, adult vs. child) and study conditions. A summary of key parameters from representative studies is presented below.

Table 1: Pharmacokinetic Parameters of Artemether in Different Populations

| Parameter | Healthy Adults (Pakistani)[9] | Malaria Patients (Thai)[4] | Children with Malaria (Tanzanian)[8] |

| Dose | 80 mg (single) | 4 mg/kg/day | Weight-based |

| Cmax (ng/mL) | 184 ± 100 | - | - |

| Tmax (hr) | 1.56 ± 0.68 | 1.8 | ~2 |

| t½ (hr) | 2.00 ± 0.71 | 0.84 | 0.8 - 4 |

| AUC₀-∞ (ng·hr/mL) | 385 ± 170 | - | - |

| CL/F (L/hr) | 257 ± 140 | - | 2.6 L/h/kg (Day 1) |

| Vd/F (L) | 666 ± 220 | - | - |

Table 2: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) in Different Populations

| Parameter | Healthy Adults (Pakistani)[9] | Malaria Patients (Thai)[4] | Pregnant Women (Falciparum Malaria)[5] |

| Parent Drug | Artemether | Artemether | Dihydroartemisinin |

| Cmax (ng/mL) | 126 ± 46 | - | - |

| Tmax (hr) | 1.69 ± 0.59 | 1.2 | - |

| t½ (hr) | 1.80 ± 0.31 | 0.43 | 0.83 - 1.9 |

| AUC₀-∞ (ng·hr/mL) | 294 ± 58 | - | 844 (First Dose) |

| CL/F (L/hr) | 269 ± 57 | - | 1.1 - 2.9 L/h/kg |

| Vd/F (L) | 702 ± 220 | - | 1.5 - 3.8 L/kg |

Values are presented as mean ± SD or range where applicable. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC: Area under the curve; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

Quantification of Artemether and DHA in Human Plasma by LC-MS/MS

This protocol outlines a common method for the simultaneous determination of artemether and DHA in human plasma using liquid chromatography-tandem mass spectrometry.

Objective: To accurately quantify concentrations of artemether and its active metabolite, DHA, for pharmacokinetic studies.

Materials:

-

Human plasma (K₃EDTA)

-

Artemether and DHA analytical standards

-

Stable isotope-labeled internal standards (IS), e.g., ARM-¹³CD₃ and DHA-d₃

-

Acetonitrile, methyl acetate, formic acid, hydrogen peroxide (stabilizing agent)[12]

-

Solid-Phase Extraction (SPE) plate (e.g., Oasis HLB µElution plate)

-

LC-MS/MS system (e.g., AB Sciex API5000 with Shimadzu UFLC)

-

Reversed-phase C18 column (e.g., Acquity HSS C₁₈, 100 x 2.1 mm, 1.8 µm)

Procedure:

-

Sample Preparation (SPE):

-

To 50 µL of plasma sample in an SPE plate well, add 50 µL of IS solution (e.g., 5 ng/mL of each IS in 5% acetonitrile with 1% formic acid and 1% H₂O₂).[12]

-

Slowly drain the mixture under a mild vacuum.

-

Wash the wells sequentially with 200 µL of water and 200 µL of 5% acetonitrile under vacuum.

-

Elute the analytes twice with 25 µL of an acetonitrile-methyl acetate (9:1) solution.

-

The combined eluent is ready for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject 10 µL of the prepared sample onto the C18 column. Perform separation using a gradient elution with a mobile phase consisting of A) 10 mM ammonium formate (pH 4.0) and B) acetonitrile with 0.1% formic acid, at a flow rate of 0.3 mL/min.[12]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for artemether, DHA, and their respective internal standards.[14]

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Determine the concentrations of artemether and DHA in the unknown samples by interpolation from the linear regression of the calibration curve.

-

In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a common method to determine the 50% inhibitory concentration (IC₅₀) of a drug against P. falciparum in vitro.

Objective: To measure the dose-dependent inhibition of parasite growth by artemether or DHA.

Principle: The SYBR Green I dye intercalates with double-stranded DNA. In a culture of infected red blood cells, the fluorescence signal is proportional to the amount of parasite DNA, and thus, the number of parasites.

Materials:

-

Culture-adapted P. falciparum strain (e.g., NF54)

-

Human O⁺ erythrocytes and human serum

-

Complete parasite medium (RPMI 1640 supplemented)

-

Artemether/DHA stock solution

-

96-well microtiter plates

-

SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)

-

Fluorescence microplate reader

Procedure:

-

Parasite Culture: Synchronize parasite cultures to the ring stage.

-

Plate Preparation: Prepare serial dilutions of the test drug (Artemether/DHA) in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

-

Incubation: Add the synchronized parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining:

-

After incubation, freeze the plate at -80°C to lyse the red blood cells.

-

Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-24 hours.[2]

-

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence (from uninfected red blood cells) from all readings.

-

Normalize the data to the drug-free control wells (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration.

-

Calculate the IC₅₀ value using a nonlinear regression model.

-

Conclusion